2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid
Description
Chemical Structure and Properties 2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid (CAS: 790271-07-7) is a brominated benzoic acid derivative substituted with an isopropylsulfamoyl group at the 5th position. Its molecular formula is C₁₀H₁₀BrNO₄S, with a molecular weight of 320.16 g/mol .
Properties
IUPAC Name |
2-bromo-5-(propan-2-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-6(2)12-17(15,16)7-3-4-9(11)8(5-7)10(13)14/h3-6,12H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYHRQMOHPQWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-5-nitrobenzoic acid with isopropylamine and sulfuryl chloride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group (if present) can be reduced to an amine group.
Oxidation Reactions: The sulfamoyl group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid has garnered attention for its potential therapeutic properties:
- Antibacterial Activity : The compound is being investigated as a precursor for developing new antibacterial agents. Its structure may enhance its ability to inhibit bacterial growth, making it a candidate for further pharmaceutical development.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation by targeting specific proteins involved in cell survival and apoptosis. This suggests that 2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid could exhibit similar effects, particularly against malignancies that rely on anti-apoptotic mechanisms.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis:
- Reagent in Chemical Reactions : It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions like Suzuki-Miyaura coupling. These reactions are essential for synthesizing more complex organic molecules.
- Development of Specialty Chemicals : The compound's unique functional groups allow for the synthesis of specialty chemicals with tailored properties for specific applications in industry and research.
Biochemical Research
In biochemical assays, 2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid is explored for its interactions with biological targets:
- Enzyme Inhibition Studies : The sulfamoyl group can interact with enzymes through hydrogen bonding, potentially modulating their activity. This makes the compound useful in studying enzyme kinetics and mechanisms.
Inhibition of Cancer Cell Proliferation
A study demonstrated that compounds structurally similar to 2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid exhibited significant inhibition of cell proliferation in lymphoma cell lines. These compounds selectively targeted anti-apoptotic proteins Mcl-1 and Bfl-1, leading to increased apoptosis in cancer cells dependent on these proteins for survival.
Targeting Tyrosine Kinases
Research has indicated that sulfonamide derivatives can inhibit tyrosine kinases involved in various malignancies. For instance, compounds with similar scaffolds have been shown to inhibit Bcr-Abl fusion protein activity, which is implicated in chronic myeloid leukemia (CML). This suggests that 2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid could have similar inhibitory effects on tyrosine kinases.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfamoyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfamoyl Group
2-Bromo-5-(tert-butylsulfamoyl)benzoic Acid
- Formula: C₁₁H₁₄BrNO₄S
- Molecular Weight : 336.21 g/mol
- Key Difference: The tert-butyl group replaces the isopropyl group on the sulfamoyl moiety. The tert-butyl group also enhances metabolic stability due to its resistance to enzymatic degradation .
2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic Acid
- Formula: C₁₁H₁₂BrNO₄S
- Molecular Weight : 334.19 g/mol
- Key Difference: The sulfamoyl group is replaced by a pyrrolidine-sulfonyl group.
Halogen and Functional Group Modifications
5-Bromo-2-chlorobenzoic Acid
- Formula : C₇H₄BrClO₂
- Molecular Weight : 235.47 g/mol
- Key Difference : Lacks the sulfamoyl group but features chlorine at the 2nd position. The absence of the sulfamoyl group reduces acidity (pKa ~2.5 vs. ~1.8 for sulfamoyl analogs) and limits its utility in diuretic applications .
2-Bromo-5-(trifluoromethyl)benzoic Acid
- Formula : C₈H₄BrF₃O₂
- Molecular Weight : 285.02 g/mol
- Key Difference : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the benzoic acid's acidity (pKa ~1.2) compared to sulfamoyl derivatives. This enhances reactivity in coupling reactions but reduces selectivity in biological systems .
Physicochemical Properties
Structural and Crystallographic Insights
- Hydrogen Bonding: The isopropylsulfamoyl group in the parent compound forms intermolecular hydrogen bonds (e.g., O-H···O and N-H···O), as seen in analogs like 5-bromo-2-(phenylamino)benzoic acid ().
- Crystal Packing : Bulky substituents like tert-butyl disrupt close packing, reducing melting points compared to smaller groups (e.g., isopropyl) .
Biological Activity
2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid features a bromine atom and a sulfamoyl group, which are critical for its biological activity. The compound's structure allows it to interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways.
The primary mechanism of action involves the compound's ability to bind to specific enzymes or receptors, potentially inhibiting or activating various biological processes. The presence of the bromine atom enhances binding affinity through halogen bonding, while the sulfamoyl group can form hydrogen bonds with target proteins, modulating their activity.
Antimicrobial and Anticancer Properties
Research has indicated that 2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid exhibits notable antimicrobial and anticancer activities. It has been investigated for its potential in treating conditions such as psoriasis, autoimmune diseases, and various cancers. The compound's ability to inhibit certain kinases involved in cell proliferation makes it a candidate for cancer therapy .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes linked to disease progression. For instance, it may reverse transformed phenotypes in cancer cell lines by inhibiting growth in anchorage-independent conditions . Additionally, it has been reported to influence proteasome and lysosome activities, which are crucial for protein degradation and cellular homeostasis .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of 2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid:
- In Vitro Studies : In vitro assays demonstrated that the compound could significantly inhibit the proliferation of several cancer cell lines, including MCF-7 and A549, with IC50 values comparable to established anticancer drugs like doxorubicin .
- Mechanistic Insights : Further investigations revealed that the compound activates cathepsins B and L, which are involved in protein degradation pathways. This activation is thought to enhance cellular responses to stress and may contribute to its anticancer effects .
- Therapeutic Potential : The compound is being explored for its therapeutic potential in treating inflammatory diseases due to its anti-inflammatory properties observed in various assays .
Data Summary
| Biological Activity | Description | IC50 Values |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | Not specified |
| Anticancer | Inhibits proliferation in cancer cell lines | MCF-7: ~5.85 µM |
| Enzyme Inhibition | Inhibits specific kinases related to cancer progression | Not specified |
| Proteasome Activation | Enhances protein degradation pathways | Not specified |
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid, and what critical parameters influence reaction yields?
- Methodological Answer : A key route involves chlorosulfonation of brominated benzoic acid derivatives followed by amidation with propan-2-amine. Critical parameters include:
- Temperature : Optimal control (e.g., 70–80°C during sulfonation) minimizes side reactions .
- Catalyst : Use of dimethylformamide (DMF) to accelerate thionyl chloride-mediated chlorosulfonation .
- Stoichiometry : Excess amine (1.5–2.0 equiv) ensures complete sulfamoylation .
Example workflow:
| Synthetic Step | Reagents/Conditions | Key Parameters |
|---|---|---|
| Chlorosulfonation | Thionyl chloride, DMF, 70–80°C | Avoid moisture, slow addition |
| Sulfamoylation | Propan-2-amine, base (e.g., NaOH) | pH 7–9, aqueous/organic biphasic system |
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to assign aromatic protons and sulfamoyl groups. Conflicting shifts due to rotamers can be resolved via variable-temperature NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic patterns from bromine .
- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H) validate the sulfamoyl group .
Q. What are the solubility properties of this compound in common solvents, and how do they affect reaction design?
- Methodological Answer : Limited solubility in polar solvents (e.g., water) necessitates use of DMSO or DMF for reactions. Recrystallization from ethanol/water mixtures improves purity . Pre-dissolving in DMF before aqueous workup mitigates precipitation during sulfamoylation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing sulfamoyl-substituted benzoic acid derivatives?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially for rotameric sulfamoyl groups .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding signal assignment .
- Isotopic Labeling : Use of ¹⁵N-labeled amines simplifies N-H signal interpretation in complex spectra .
Q. What strategies mitigate side reactions during the sulfamoylation of brominated benzoic acid derivatives?
- Methodological Answer :
- Controlled pH : Maintain pH 7–9 to prevent acid-catalyzed decomposition of the sulfamoyl intermediate .
- Protection of Carboxylic Acid : Temporary esterification (e.g., methyl ester) avoids unwanted side reactions at the COOH group during sulfamoylation .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) removes unreacted bromo precursors .
Q. How does the bromo substituent influence the electronic properties and reactivity of the benzoic acid core?
- Methodological Answer :
- Electron-Withdrawing Effect : The bromo group deactivates the aromatic ring, directing electrophilic substitution to the para position. This is confirmed by Hammett σₚ values (~0.23 for Br) .
- Impact on Sulfamoylation : Bromine’s inductive effect enhances the electrophilicity of the sulfonyl chloride intermediate, accelerating amine nucleophilic attack .
Q. In computational studies, how does the sulfamoyl group’s conformation affect interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Flexible docking simulations (e.g., AutoDock Vina) assess sulfamoyl rotamers’ binding affinity to enzymes like carbonic anhydrase .
- Free Energy Calculations : Molecular Dynamics (MD) with MM-GBSA quantifies the thermodynamic preference for specific conformers in protein-ligand complexes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or purity levels across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize recrystallization solvents (e.g., ethanol vs. acetone) and heating rates during mp determination .
- Purity Validation : Cross-validate via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (±0.3% for C/H/N) .
Safety and Handling
Q. What safety precautions are critical when handling brominated sulfonamides in the lab?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
